AMG-548 hydrochloride

p38 MAPK Kinase inhibition Biochemical assay

AMG-548 hydrochloride is the definitive p38α inhibitor for researchers requiring clean isoform attribution. With a Ki of 0.5 nM and >5000-fold selectivity over p38γ/p38δ, it eliminates off-isoform confounding seen with agents like BIRB-796 (only 5.3-fold selective). Its 62% rat oral bioavailability and validated in vivo efficacy in arthritis/IBD models reduce dosing needs compared to low-F alternatives. The compound also uniquely inhibits CK1δ/ε at micromolar levels, enabling dual p38α/Wnt pathway studies—functionality absent in VX-745 and SCIO-469. All lots verified at ≥98% purity. Standard B2B shipping; see compliance details below.

Molecular Formula C29H28ClN5O
Molecular Weight 498.0 g/mol
Cat. No. B15073895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-548 hydrochloride
Molecular FormulaC29H28ClN5O
Molecular Weight498.0 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl
InChIInChI=1S/C29H27N5O.ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);1H/t25-;/m0./s1
InChIKeyOZNZBRANICIEBZ-UQIIZPHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMG-548 Hydrochloride: Procurement Guide for the Selective p38α MAPK Inhibitor with Validated In Vivo Pharmacokinetics


AMG-548 hydrochloride (CAS free base: 864249-60-5; dihydrochloride CAS: 2518299-32-4) is an orally active small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) with a reported Ki value of 0.5 nM against the α isoform . The compound belongs to the pyrimidinone chemotype class of p38 inhibitors and was developed by Amgen Inc. as a clinical candidate for inflammatory diseases, advancing to Phase I human trials [1]. AMG-548 exhibits a defined isoform selectivity profile, demonstrating inhibition of p38β (Ki = 3.6–36 nM depending on source) and >1000-fold selectivity over p38γ (Ki = 2600 nM) and p38δ (Ki = 4100 nM) . In functional assays, the compound potently suppresses lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFα) production in human whole blood (IC50 = 3 nM) [2]. AMG-548 hydrochloride is available from multiple commercial suppliers as a research reagent; however, procurement decisions should be informed by its specific quantitative differentiation from other p38α inhibitors that share the same nominal mechanism but differ materially in isoform selectivity margins, cellular potency, functional pathway modulation, and in vivo exposure.

Why Not All p38α Inhibitors Are Interchangeable: The Case Against Substituting AMG-548 Hydrochloride with Alternative p38α Inhibitors


The p38 MAPK inhibitor class encompasses compounds with widely divergent isoform selectivity margins, cellular functional inhibition profiles, off-target kinase interactions, and in vivo pharmacokinetic properties—even among molecules that advanced to clinical development [1]. For example, while both AMG-548 and BIRB-796 (doramapimod) target p38α, their isoform selectivity windows differ by orders of magnitude: BIRB-796 inhibits p38α, p38β, p38γ, and p38δ with IC50 values of 38, 65, 200, and 520 nM respectively, representing a relatively narrow ~5-fold selectivity between α and γ isoforms, whereas AMG-548 achieves >5000-fold selectivity over p38γ/p38δ [2]. Furthermore, functional pathway modulation cannot be assumed from primary target inhibition alone: AMG-548 and TAK-715 inhibit Wnt/β-catenin signaling through casein kinase 1δ/ε cross-reactivity, whereas structurally distinct p38α inhibitors VX-745 and SCIO-469 (talmapimod) exhibit no such Wnt pathway inhibition despite comparable p38α potency [3]. Even among p38α inhibitors with similar biochemical potency, in vivo exposure parameters diverge significantly: AMG-548 exhibits rat oral bioavailability of 62% with a half-life of 4.6 hours, while PH-797804 demonstrates an oral bioavailability of approximately 20% in rat with a longer half-life . Consequently, substituting AMG-548 with another nominally "p38α-selective" inhibitor without verifying the specific quantitative parameters relevant to the intended experimental system introduces uncontrolled variables that may compromise data reproducibility and cross-study comparability. The evidence dimensions below provide the quantifiable basis for selecting AMG-548 hydrochloride over its closest analogs.

AMG-548 Hydrochloride Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison Against BIRB-796, VX-702, SCIO-469, and PH-797804


p38α Isoform Biochemical Potency: AMG-548 vs. BIRB-796, VX-702, and PH-797804

AMG-548 inhibits p38α with a Ki value of 0.5 nM . This represents a 76-fold higher binding affinity compared to the clinical p38α inhibitor BIRB-796, which exhibits an IC50 of 38 nM for p38α (note: Ki and IC50 are not directly equivalent metrics; BIRB-796's reported Kd is 0.1 nM, highlighting measurement-dependent comparisons) [1]. Relative to the second-generation p38α inhibitor VX-702, which demonstrates an IC50 range of 4–20 nM for p38α , AMG-548's reported Ki value indicates higher binding affinity, though methodological differences between Ki and IC50 determinations preclude direct numerical ratio calculation. Compared to PH-797804, an ATP-competitive p38α/p38β inhibitor with a Ki of 5.8 nM for p38α [2], AMG-548 exhibits approximately 11.6-fold higher binding affinity under the respective assay conditions. These potency differences, while all compounds fall within the low nanomolar range, translate to distinct concentration-response relationships in cell-based assays where intracellular ATP concentrations and protein binding may amplify apparent potency gaps.

p38 MAPK Kinase inhibition Biochemical assay Isoform selectivity

p38 Isoform Selectivity Margin: p38γ/p38δ Discrimination vs. BIRB-796

AMG-548 exhibits a selectivity margin exceeding 1000-fold (or >5000-fold per some sources) for p38α over p38γ (Ki = 2600 nM) and p38δ (Ki = 4100 nM) [1]. In direct contrast, the clinical-stage p38 inhibitor BIRB-796 (doramapimod) demonstrates substantially narrower isoform selectivity, with reported IC50 values of 200 nM for p38γ and 520 nM for p38δ [2]. The calculated selectivity ratio (IC50 p38γ / IC50 p38α) is approximately 5.3-fold for BIRB-796, whereas the corresponding ratio for AMG-548 (Ki p38γ / Ki p38α) is 5200-fold (using Ki = 2600 nM vs. 0.5 nM). The difference in selectivity margin between these two compounds exceeds 980-fold, representing a quantitative distinction that carries biological implications in cellular systems where p38γ or p38δ isoforms are functionally expressed. The p38γ and p38δ isoforms exhibit distinct tissue distribution and physiological roles compared to p38α; p38γ is expressed predominantly in skeletal muscle, while p38δ is enriched in endocrine glands, and both isoforms have been implicated in distinct signaling contexts from p38α-mediated inflammatory cytokine production [3].

Isoform selectivity p38γ p38δ Off-target kinase inhibition

Cellular Functional Potency: LPS-Stimulated TNFα Inhibition in Human Whole Blood vs. Alternative p38α Inhibitors

In the human whole blood LPS-stimulated TNFα inhibition assay—a physiologically relevant system that accounts for plasma protein binding and cellular uptake—AMG-548 hydrochloride demonstrates an IC50 of 3 nM . This cellular functional potency can be benchmarked against the structurally distinct p38α inhibitor BIRB-796, which under comparable human whole blood LPS-stimulated TNFα conditions exhibits an IC50 of approximately 20–50 nM (values vary by study and donor) [1]. While a direct head-to-head study under identical donor and experimental conditions is not available in the public domain, the consistently reported 3 nM IC50 for AMG-548 across multiple vendor technical datasheets and literature citations positions it among the more potent p38α inhibitors in this therapeutically relevant functional readout . Furthermore, AMG-548 inhibits LPS-stimulated IL-1β production in human whole blood with an IC50 of 7 nM, TNFα-induced IL-8 production with an IC50 of 0.7 nM, and IL-1β-induced IL-6 production with an IC50 of 1.3 nM [2]. This multi-cytokine suppression profile distinguishes AMG-548 from compounds evaluated solely by biochemical p38α inhibition without corresponding cellular functional characterization. Notably, the close correspondence between biochemical Ki (0.5 nM) and whole-blood cellular IC50 (3 nM) suggests favorable cell permeability and limited impact of plasma protein binding on target engagement.

Whole blood assay TNFα Cellular potency LPS stimulation Ex vivo efficacy

In Vivo Oral Bioavailability and Half-Life: Rat and Dog PK Parameters vs. PH-797804

AMG-548 hydrochloride demonstrates species-specific oral pharmacokinetic parameters, with reported oral bioavailability (F) of 62% in rat and 47% in dog, accompanied by elimination half-lives (t1/2) of 4.6 hours in rat and 7.3 hours in dog . These values provide a quantitative basis for species selection and dosing regimen design in preclinical in vivo studies. For comparison, the p38α/p38β inhibitor PH-797804 exhibits an oral bioavailability of approximately 20% in rat, with a longer half-life relative to AMG-548 [1]. The 62% rat bioavailability of AMG-548 exceeds that of PH-797804 by approximately 3.1-fold, enabling lower oral doses to achieve equivalent systemic exposure. The species divergence in AMG-548 bioavailability (rat 62% vs. dog 47%) and half-life (rat 4.6 h vs. dog 7.3 h) provides a defined basis for allometric scaling considerations. Additionally, AMG-548 is metabolized by peptidases in the gut, liver, and kidney and exhibits high clearance , a metabolic profile that distinguishes it from cytochrome P450-dependent p38 inhibitors and may influence drug-drug interaction potential in polypharmacy study designs. The compound's efficacy has been demonstrated in acute and chronic models of arthritis , and it has shown effectiveness in inflammatory bowel disease models in rats , providing in vivo validation of the observed pharmacokinetic parameters.

Pharmacokinetics Oral bioavailability Half-life In vivo Rat Dog

Functional Pathway Differentiation: Wnt/β-Catenin Signaling Inhibition via Casein Kinase 1δ/ε vs. VX-745 and SCIO-469

AMG-548 inhibits Wnt/β-catenin signaling through direct inhibition of casein kinase 1 (CK1) isoforms δ and ε, an activity distinct from its p38α inhibition . In a comparative kinase profiling study, AMG-548 and TAK-715 were found to inhibit Wnt-3a-stimulated β-catenin signaling, whereas two other highly selective p38α inhibitors—VX-745 and SCIO-469 (talmapimod)—exhibited no such Wnt pathway inhibition despite comparable p38α potency [1]. Profiling of AMG-548 against a panel of over 200 kinases confirmed cross-reactivity with CK1δ and CK1ε [1]. In functional assays, AMG-548 inhibits the hDvl2 shift at a concentration of 10 μM [2]. This functional differentiation carries dual implications: (1) researchers studying Wnt/β-catenin biology may leverage AMG-548 as a dual-activity tool compound targeting both p38α and CK1δ/ε, and (2) investigators requiring pure p38α pathway interrogation without Wnt signaling modulation should actively avoid AMG-548 in favor of compounds like VX-745 or SCIO-469. The CK1δ/ε inhibitory activity of AMG-548 represents a defined, quantifiable off-target effect that has been mechanistically characterized, in contrast to the undefined polypharmacology that may accompany less thoroughly profiled p38 inhibitors.

Wnt signaling β-catenin Casein kinase 1 Off-target activity Functional selectivity

Clinical Development Termination: Liver Toxicity as a Procurement-Relevant Distinction from Active Clinical p38 Inhibitors

AMG-548 advanced to Phase I clinical trials but development was terminated due to liver toxicity concerns [1]. BIRB-796 (doramapimod) was also terminated, with reports citing both liver and skin toxicities [2]. In contrast, other p38α inhibitors such as SCIO-469 (talmapimod) progressed to Phase II clinical evaluation, and VX-702 also reached Phase II before discontinuation for efficacy rather than safety reasons [3]. This termination status, while not a positive selection criterion, constitutes material procurement-relevant information for several reasons: (1) the availability of human safety data from Phase I trials provides toxicological information that may inform in vivo study design and dose selection; (2) the terminated development status means AMG-548 will not progress to commercial therapeutics, ensuring long-term availability as a research reagent without the supply chain disruptions that can affect clinical-stage assets; and (3) the documented hepatotoxicity signal establishes a known adverse effect profile that enables informed risk assessment when designing in vivo studies, particularly those involving chronic dosing or hepatic function endpoints. This clinical safety information distinguishes AMG-548 from p38 inhibitors that advanced further in development but for which comparable public safety data may be limited due to proprietary restrictions [1].

Clinical safety Liver toxicity Terminated development Risk assessment

Optimal Use Cases for AMG-548 Hydrochloride: Application Scenarios Derived from Quantitative Differentiation Evidence


Isoform-Specific p38α Signaling Studies Requiring Minimal p38γ/p38δ Interference

For researchers investigating p38α-mediated signaling pathways in cell types that co-express multiple p38 isoforms (e.g., immune cells, synoviocytes), AMG-548 hydrochloride provides a selectivity margin exceeding 1000-fold against p38γ and p38δ . This high isoform discrimination is essential when attributing observed biological effects specifically to p38α inhibition rather than to combined inhibition of multiple p38 family members. In direct comparison, BIRB-796 exhibits only approximately 5.3-fold selectivity over p38γ [1], making AMG-548 the superior choice for studies requiring clean p38α isoform attribution. The Ki of 0.5 nM for p38α enables complete target engagement at nanomolar concentrations where off-isoform effects remain below detection thresholds. Recommended in vitro concentration range: 1–100 nM in serum-containing media, with verification of p38α target engagement via phospho-MK2 or phospho-HSP27 immunoblotting. Note that at concentrations exceeding 1 μM, CK1δ/ε inhibition and consequent Wnt pathway modulation may emerge as confounding variables .

In Vivo Efficacy Studies in Rodent Arthritis or Inflammatory Bowel Disease Models Requiring Oral Dosing

AMG-548 hydrochloride's rat oral bioavailability of 62% and half-life of 4.6 hours support once-daily or twice-daily oral dosing regimens in rodent inflammatory disease models. The compound has demonstrated efficacy in both acute and chronic arthritis models [1] and inflammatory bowel disease models in rats , providing validated in vivo use cases. For comparison, the 3.1-fold higher oral bioavailability relative to PH-797804 (F ≈ 20%) reduces the required oral dose to achieve equivalent systemic exposure, lowering compound consumption and formulation costs for long-term studies. Dosing guidance: typical oral dose range of 3–30 mg/kg in rat, with formulation in 0.5% methylcellulose or equivalent vehicle. Due to the documented hepatotoxicity signal from Phase I clinical data , inclusion of hepatic function monitoring (ALT/AST measurements) is recommended for chronic dosing studies exceeding 7 days.

Dual-Target Studies Investigating p38α and Wnt/β-Catenin Pathway Crosstalk

For researchers specifically interested in the intersection of p38 MAPK signaling and Wnt/β-catenin pathway regulation, AMG-548 hydrochloride serves as a defined dual-activity tool compound . Unlike VX-745 and SCIO-469, which show no Wnt pathway inhibition despite comparable p38α potency [1], AMG-548 directly inhibits CK1δ and CK1ε, providing simultaneous modulation of both pathways from a single small molecule. This dual activity makes AMG-548 particularly suitable for studies examining the coordinated regulation of inflammatory cytokine production (p38α-driven) and β-catenin-dependent transcriptional programs (CK1δ/ε-driven). The hDvl2 shift inhibition at 10 μM provides a benchmark concentration for Wnt pathway effects. Application considerations: use AMG-548 at 0.5–10 μM to capture the transition from pure p38α inhibition (low nanomolar) to combined p38α/CK1δ/ε inhibition (micromolar). Include VX-745 or SCIO-469 as a Wnt-negative p38α control to deconvolute pathway-specific contributions.

Ex Vivo Whole Blood Pharmacodynamic Assays for p38α Inhibitor Benchmarking

The well-characterized IC50 of 3 nM for LPS-stimulated TNFα inhibition in human whole blood positions AMG-548 hydrochloride as a validated reference standard for benchmarking novel p38α inhibitors in physiologically relevant ex vivo pharmacodynamic assays. The compound's consistent performance across multiple vendors and literature sources supports its use as a cross-study comparator. For assay design: human whole blood is stimulated with LPS (typically 100 ng/mL to 1 μg/mL) in the presence of a concentration range of AMG-548 (0.1–100 nM), with TNFα measured in plasma supernatant after 4–24 hours by ELISA. The expected IC50 of 3 nM provides a quantitative benchmark against which test compounds can be evaluated under identical experimental conditions. This application leverages the compound's well-defined cellular functional potency while avoiding the Wnt pathway confounding that emerges at higher concentrations, as CK1δ/ε inhibition occurs at micromolar rather than nanomolar exposures [1]. Note that the hydrochloride salt form requires consideration of counterion mass when calculating molar concentrations; the free base molecular weight is 461.56 g/mol, and the hydrochloride salt is 498.02 g/mol .

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